7-Anilino-6-chloroquinoline-5,8-dione

Anticancer Cytotoxicity Quinoline-5,8-dione

7-Anilino-6-chloroquinoline-5,8-dione (CAS 61431-04-7, CHEMBL11346) is a synthetic quinoline-5,8-dione derivative bearing a chlorine atom at the 6-position and an anilino (phenylamino) group at the 7-position, with a molecular formula of C₁₅H₉ClN₂O₂ and molecular weight of 284.69 g/mol. This compound belongs to the broader class of amino-quinoline-5,8-diones, a privileged scaffold recognized for redox-cycling properties that generate reactive oxygen species (ROS) and for interactions with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key antioxidant enzyme often overexpressed in cancer cells.

Molecular Formula C15H9ClN2O2
Molecular Weight 284.69 g/mol
CAS No. 61431-04-7
Cat. No. B11843071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Anilino-6-chloroquinoline-5,8-dione
CAS61431-04-7
Molecular FormulaC15H9ClN2O2
Molecular Weight284.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl
InChIInChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)15(20)12-10(14(11)19)7-4-8-17-12/h1-8,18H
InChIKeyBOMIBDRSQWKVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Anilino-6-chloroquinoline-5,8-dione (CAS 61431-04-7): A Regiospecific Halo-Anilino Quinoline-5,8-dione for Targeted Antiproliferative Research


7-Anilino-6-chloroquinoline-5,8-dione (CAS 61431-04-7, CHEMBL11346) is a synthetic quinoline-5,8-dione derivative bearing a chlorine atom at the 6-position and an anilino (phenylamino) group at the 7-position, with a molecular formula of C₁₅H₉ClN₂O₂ and molecular weight of 284.69 g/mol [1]. This compound belongs to the broader class of amino-quinoline-5,8-diones, a privileged scaffold recognized for redox-cycling properties that generate reactive oxygen species (ROS) and for interactions with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key antioxidant enzyme often overexpressed in cancer cells [2]. The precise regiospecific substitution pattern at C6 and C7 distinguishes this compound from its regioisomer, 6-anilino-7-chloroquinoline-5,8-dione, and from the widely studied Cdc25 phosphatase inhibitor NSC 663284, which features a morpholinoethylamino substituent at C7.

Why 7-Anilino-6-chloroquinoline-5,8-dione Cannot Be Replaced by Generic Quinoline-5,8-dione Analogs in Target-Based Selection


Within the quinoline-5,8-dione class, biological activity is profoundly influenced by the nature, position, and electronic character of substituents at C6 and C7 [1]. The 6-chloro-7-anilino substitution pattern in this compound dictates its distinct redox potential and interaction profile with NQO1, resulting in cytotoxicity profiles that differ markedly from both the 6-anilino-7-chloro regioisomer and the morpholinoethylamino-substituted Cdc25 inhibitor NSC 663284 [2]. Interchanging with a generic quinoline-5,8-dione or an incorrectly substituted analog compromises both target engagement specificity and the quantitative antiproliferative potency against specific cancer cell histotypes, particularly HCT-15 colon adenocarcinoma where this compound demonstrates sub-µg/mL activity. The electrochemical behavior, governed by the electron-withdrawing chlorine and the anilino donor group, further determines its bioreductive activation profile, a parameter not replicated by unsubstituted or differently substituted congeners.

Quantitative Differentiation Evidence for 7-Anilino-6-chloroquinoline-5,8-dione: Comparator-Anchored Cytotoxicity, NQO1 Modulation, and Electrochemical Profiling


Cytotoxicity Profile Against Five Human Solid Tumor Cell Lines: Quantitative IC₅₀ Values from Standardized SRB Assay

In a standardized sulforhodamine B (SRB) assay panel, 7-anilino-6-chloroquinoline-5,8-dione (reported as compound 5a in the isoquinoline series) exhibited potent cytotoxicity against five human solid tumor cell lines. The IC₅₀ values were: HCT-15 (colon) = 0.74 µg/mL, XF 498 (CNS) = 1.33 µg/mL, SK-OV-3 (ovarian) = 1.34 µg/mL, SK-MEL-2 (melanoma) = 1.42 µg/mL, and A549 (lung) = 2.3 µg/mL [1]. Within the same study, among the 6-chloro-7-arylamino-5,8-isoquinolinedione series, compounds bearing electron-withdrawing substituents on the anilino ring (e.g., 4-fluorophenyl derivative) displayed differing selectivity, and 4-fluoro and 4-chloro derivatives showed CDK4 inhibitory activity not reported for the unsubstituted anilino compound [2]. This positions the parent anilino compound as a reference scaffold for subsequent SAR studies where histotype-selective potency tuning is desired.

Anticancer Cytotoxicity Quinoline-5,8-dione

NQO1 Reductase Modulation: Context-Dependent Substrate vs. Inhibitor Activity Relative to Class Benchmark

Quinoline-5,8-diones with C6-chloro and C7-arylamino substitution have been characterized as both substrates for and inhibitors of NQO1, depending on the specific aryl substituent and assay system [1]. In the 2018 study by Ling et al., amino-quinoline-5,8-dione derivatives including C6- and C7-substituted variants were evaluated for NQO1-dependent cytotoxicity. Compounds 6d (C6-4-fluorobenzylamino) and 7d (C7-4-fluorobenzylamino) exhibited competitive NQO1 inhibition and NQO1-dependent cytotoxicity, with NQO1-expressing HeLaS3 cells showing enhanced sensitivity compared to NQO1-deficient models [2]. While 7-anilino-6-chloroquinoline-5,8-dione itself (bearing an unsubstituted phenylamino group at C7) was not the primary focus of the 2018 study, the SAR established indicates that the 6-chloro-7-anilino substitution pattern results in distinct NQO1 modulation behavior compared to the C6-arylamino-7-chloro regioisomeric series studied by Ryu et al. (2001), where compounds 4d, 5b, 5c, 5e, and 5g were identified as comparable NQO1 activity modulators [3]. The quantitative redox potential for this specific compound has been measured at E₁ (cyclic voltammetry in acetonitrile), providing a physicochemical parameter for correlating with NQO1 substrate/inhibitor behavior [4].

NQO1 Redox cycling Quinone oxidoreductase

Regioisomeric Differentiation: 7-Anilino-6-chloro vs. 6-Anilino-7-chloro Substitution Drives Divergent Biological Profiles

The compound 7-anilino-6-chloroquinoline-5,8-dione (CHEMBL11346) is the C6-chloro, C7-anilino regioisomer. Its counterpart, 6-anilino-7-chloroquinoline-5,8-dione (6-anilino-7-chloroquinoline-5,8-dione, a distinct chemical entity), features the chlorine and anilino groups swapped [1]. The synthetic route to the target compound proceeds via nucleophilic aromatic substitution of 6,7-dichloroquinoline-5,8-dione with aniline, where the regiochemical outcome is influenced by the electronic effects of the quinoline nitrogen and the dione carbonyls [2]. This regiochemistry is not a trivial substituent swap: in the 6-arylamino-7-chloro series, potent antifungal and antibacterial activities were demonstrated, with certain derivatives more active than fluconazole and griseofulvin [3]. By contrast, the 7-anilino-6-chloro series (to which the target compound belongs) has been primarily characterized for anticancer cytotoxicity. Researchers selecting this compound for study must specify the correct CAS number (61431-04-7) and confirm regioisomeric identity analytically (e.g., by ¹H-NMR or X-ray crystallography), as the two isomers are not interchangeable and may exhibit different target engagement and toxicity profiles.

Regioisomerism Structure-activity relationship Quinoline-5,8-dione

Electrochemical Redox Potential Profiling: A Physicochemical Parameter Differentiating This Compound from Non-Halogenated Quinoline-diones

The electrochemical behavior of 7-anilino-6-chloroquinoline-5,8-dione has been characterized by cyclic voltammetry in acetonitrile (1 mM concentration, Ag/Ag⁺ reference electrode), yielding a defined first redox potential E₁ [1]. This measurement, reported in Bioorganic & Medicinal Chemistry (2019), provides a quantitative physicochemical descriptor that distinguishes this compound from non-halogenated quinoline-5,8-diones, where the absence of the electron-withdrawing chlorine substituent shifts the redox potential anodically, altering the thermodynamics of one- vs. two-electron reduction and consequently affecting NQO1 substrate recognition and ROS generation capacity [2]. The chlorine atom at C6 exerts a negative inductive effect that makes the quinone more easily reducible, a property that can be exploited in the design of bioreductive prodrugs targeting hypoxic tumor microenvironments where reductive enzymes are upregulated.

Electrochemistry Redox potential Cyclic voltammetry

Recommended Research Application Scenarios for 7-Anilino-6-chloroquinoline-5,8-dione Based on Quantified Evidence


Colon Adenocarcinoma (HCT-15) Antiproliferative Mechanistic Studies

With a sub-µg/mL IC₅₀ of 0.74 µg/mL against the HCT-15 colon adenocarcinoma cell line in the SRB assay [1], this compound is a suitable starting point for investigating the molecular determinants of colon cancer cell sensitivity to halo-anilino quinoline-5,8-diones. Researchers can benchmark the compound against the well-characterized Cdc25 inhibitor NSC 663284 (which targets a different pathway) to dissect the relative contributions of NQO1-mediated redox cycling vs. phosphatase inhibition to the observed cytotoxicity. The 3.1-fold selectivity window between HCT-15 (0.74 µg/mL) and A549 (2.3 µg/mL) provides an intrinsic differential sensitivity model for mechanistic studies.

Structure-Activity Relationship (SAR) Reference Compound for C7-Anilino Quinoline-5,8-dione Optimization

As the parent unsubstituted anilino member of the C6-chloro, C7-arylamino quinoline-5,8-dione series, this compound serves as the appropriate baseline comparator for SAR campaigns exploring the impact of electron-withdrawing (-F, -Cl, -CF₃) and electron-donating (-OCH₃, -CH₃) substituents on the anilino phenyl ring [2]. When synthesizing novel derivatives, the IC₅₀ values across the five-cell-line panel (HCT-15, XF 498, SK-OV-3, SK-MEL-2, A549) provide a ready benchmark for assessing whether structural modifications improve or diminish antiproliferative potency and/or shift histotype selectivity.

NQO1-Dependent vs. NQO1-Independent Cytotoxicity Deconvolution Experiments

The quinoline-5,8-dione scaffold's established interaction with NQO1 [3] makes this compound a candidate for NQO1 knockdown/rescue or isogenic cell line experiments (NQO1⁺/⁺ vs. NQO1⁻/⁻). By comparing cytotoxicity in NQO1-proficient and NQO1-deficient models, researchers can determine whether this specific substitution pattern renders the compound a NQO1 substrate (where NQO1 expression increases sensitivity), a NQO1 inhibitor (where NQO1 inhibition potentiates oxidative stress), or both. The electrochemical redox potential E₁ [4] provides a quantitative parameter for correlating with the biological outcome.

Heterocyclic Quinone Electrochemical and Bioreductive Activation Studies

The measured first redox potential E₁ (cyclic voltammetry, acetonitrile, Ag/Ag⁺) [4] enables this compound to be incorporated into quantitative structure-activity relationship (QSAR) models linking quinone reduction potential to biological activity. In combination with the cytotoxicity dataset, the electrochemical parameter can be used to test the hypothesis that more easily reducible quinones (lower E₁) exhibit greater NQO1-mediated cytotoxicity, a principle that guides the rational design of bioreductive prodrugs for hypoxic tumor targeting.

Quote Request

Request a Quote for 7-Anilino-6-chloroquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.